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Introduction: Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin
found in various plants, particularly within the Rutaceae (citrus) and Apiaceae (carrot) families.
[1] It is a compound of significant interest due to its photosensitizing properties, which are
utilized in therapies for skin disorders like psoriasis.[2][3] However, its phototoxicity also raises
safety concerns, making its controlled extraction, isolation, or removal from citrus essential oils
crucial for the food, cosmetic, and pharmaceutical industries.[4][5] Bergapten is notably
abundant in the essential oil of bergamot orange (Citrus bergamia), but is also present in other
citrus species like lime, bitter orange, and lemon.[1][5][6]

These application notes provide detailed methodologies for the extraction of bergapten from
citrus sources and its subsequent isolation and purification.

Part 1: Extraction and Isolation Methodologies
Overview

The process of obtaining pure bergapten from citrus oils is typically a multi-step procedure
involving an initial extraction to obtain the crude essential oil, followed by sophisticated
purification techniques to isolate the target compound.

1. Primary Extraction of Crude Citrus Oil: This initial step aims to extract the essential oil, which
contains bergapten along with a complex mixture of other volatile and non-volatile compounds,
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from the citrus peel (flavedo).[7][8]

2.

Cold Pressing (Expression): This is a traditional and widely used mechanical method for
citrus oils.[8][9] It involves physically rupturing the oil sacs in the peel to release the essential
oil. The resulting oil is of high quality, but this method also efficiently extracts non-volatile
furanocoumarins like bergapten.[5][10]

Solvent Extraction: Organic solvents can be used to extract the essential oil. While effective,
this method can sometimes lead to solvent residues in the final product if not properly
removed.[11][12] A patent describes using an organic solvent with ultrasonic extraction for
bergamot essential oil.[13]

Supercritical Fluid Extraction (SFE): This technique, most commonly using carbon dioxide
(SC-COy2), is a green and highly tunable alternative.[4][14] By modifying pressure and
temperature, the solvating power of SC-CO2 can be adjusted to selectively extract certain
compounds, offering a method to either enrich or reduce the bergapten content in the
extract.[4][10]

Isolation and Purification of Bergapten: Once the crude oil is obtained, various

chromatographic techniques are employed to isolate bergapten from other components.

3.

Column Chromatography: A classic method used for the separation of chemical compounds
from a mixture. It has been used to isolate bergapten and other furanocoumarins from
bergamot fruit extracts.[15]

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition
chromatography technique that avoids the use of a solid support matrix, thereby preventing
the irreversible adsorption of the sample.[16] It has been successfully applied to isolate
bergapten with high purity (over 98%) from plant extracts in a single run.[16][17]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): In some cases,
HSCCC is followed by a preparative HPLC step to achieve even higher purity of the isolated
compound.[18]

Chemical Removal of Bergapten: For applications requiring bergapten-free citrus oil, a

chemical method can be used. This process involves the hydrolysis of the lactone ring in the
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bergapten molecule using an alkaline solution, which converts it into a water-soluble salt that

can be separated from the oil phase.[19]

Part 2: Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the extraction,

isolation, and content of bergapten.

Table 1: Bergapten Content in Various Citrus Sources

. Bergapten
Citrus Source Sample Type . Reference
Concentration
] Cold-Pressed
Bergamot Oil ] ] ~656 pg/mL [5]
Essential Oll
) Cold-Pressed
Bergamot Oll ] ] 0.21% (w/w) [10]
Essential Oll
] Cold-Pressed
Bergamot Oil ) ) ~0.25% (w/w) [19]
Essential Oil
Lemon Oil (Sample 1)  Essential Oll ~138 pg/mL [5]
Lemon Oil (Sample 2)  Essential Oil ~56 pg/mL [5]
Bergamot Juice Juice 9.0 £ 0.4 mg/L [15]
Sweet Orange Oil Essential Oil 4.85 £ 0.32 ppm [6]

Table 2: Comparative Data for Bergapten Isolation & Removal Techniques
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Starting Key ] ]
Method . Yield Purity Reference
Material Parameters
Solvent: n-
Hexane-
400 mg crude  EtOAc-
] 2.1 mg
HSCCC extract (Ficus  MeOH-H20 98.2% [16][17]
] Bergapten
carica) (1:2:1:2);
Flow: 2
mL/min
Solvent: n-
500 mg crude
Hexane-
extract 45.8 mg
HSCCC o EtOAc-EtOH- 96.5% [18]
(Cnidium Bergapten
o H20 (5:5:5:5);
monnieri) )
Stepwise flow
0.198%
SC-CO:2 Bergamot P: 8 MPa; T: ) Not
) ] ] Bergapten in ) [10]
Extraction Essential Oil 40°C Applicable
extract
Bergapten
SC-CO2 Bergamot P: 8 MPa; T: Not
) ) ) not detected ) [10]
Separation Essential Oll 70°C ) Applicable
in extract
P: 20.05 bar;
) 38.36 ug/g
SC-CO:2 Citrus Peels T: 46.28°C; ] Not
o Bergapten in ) [4]
Optimization & Seeds Flow: 34.98 i Applicable
i
g/min
4-6% ag. )
. 88-90% vyield
Alkaline Bergamot KOH; 6-7 Not
) ] ] of bergapten- ] [19]
Hydrolysis Essential Oil hours ) Applicable
o free ol
agitation

Part 3: Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2z) Extraction of
Bergapten
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This protocol is designed for the extraction of citrus oil from peel with the potential to modulate
bergapten content.

1. Sample Preparation:
o Use fresh citrus peel (e.g., Bergamot).
e Finely chop or grind the peel to increase the surface area for efficient extraction.[7]

o Dry the material to a moisture content of less than 10% to prevent ice formation and improve
extraction efficiency.

2. SC-CO2 Extraction Procedure:

o Load the prepared citrus peel into the extractor vessel of a supercritical fluid extraction
system.[7]

» Set the extraction parameters. These can be tuned to either maximize bergapten extraction
or minimize it.

o For general extraction: Set the extraction temperature to 40-50 °C and the pressure to
20-35 MPa.[7][20]

o To minimize bergapten in the final oil (separation): A two-stage process can be
conceptualized. An initial extraction at lower density (e.g., 8 MPa and 70°C) can remove
volatile components while leaving bergapten behind.[10] A subsequent extraction at
higher density (e.g., 8 MPa and 40°C) could then extract the bergapten.[10]

o Set the CO: flow rate (e.g., a study optimized this to ~35 g/min for minimizing bergapten).[4]
e Begin the dynamic extraction and run for 2—3 hours.[7]

e The extract is collected in a separator vessel by depressurizing the CO2, which causes the
CO:z to return to a gaseous state and the extracted oil to precipitate. Set separator conditions
(e.g., 8-10 MPa pressure and 50-60 °C).[7][20]

o Collect the crude extract for further purification or analysis.

Workflow for SC-CO:2 Extraction
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Sample Preparation Supercritical CO2 Extraction

Dry Material (<10% moisture)

Grind/Chop Peel
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Two-Phase Solvent System

Prepare & Equilibrate
(e.g., Hex-EtOAc-MeOH-Hz0)

Check Availability & Pricing
Y

Setup HSCCC:
(Dissolve Crude Extrac’ﬁ 1. Fill with Stationary Phase

in Solvent Mixture 2. Set Revolution Speed
3. Pump Mobile Phase

Inject Sample into HSCCC)

!

Elute with Mobile Phase
(Flow Rate: 2.0 mL/min)

!

Monitor Effluent with UV Detector

!

Collect Fractions Based on Peaks

!

Evaporate Solvent from Fractions

!

Analyze Purity (HPLC) &
Confirm Structure (NMR, MS)

Purified Bergapten (>98%)
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Bergamot Oil

1 -R0,
(contains Bergapten) Aqueous KOH Solution (4-6%)

Mix Oil and KOH Solution (1:1 v/v)
in Agitated Vessel

Agitate for 6-7 Hours
(Lactone Ring Hydrolysis)

!

Stop Agitation & Decant
(Separate Oil, Water, Salt Phases)

!

Wash QOil Phase with Water
(Until Neutral pH)

!

Dry Oil
(e.g., Anhydrous Naz2S0a)

Bergapten-Free Bergamot Oil

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Bergapten Extraction
and Isolation from Citrus Oils]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666803#bergapten-extraction-and-isolation-from-
citrus-oils]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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